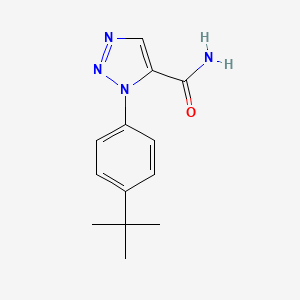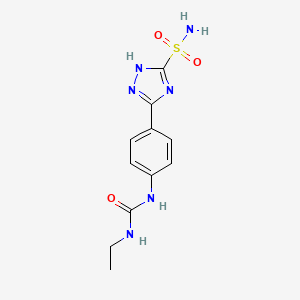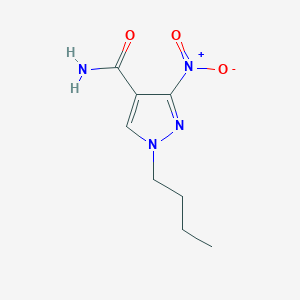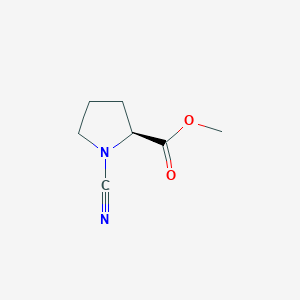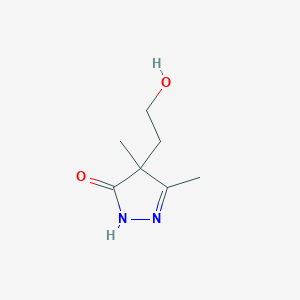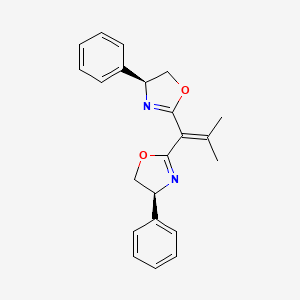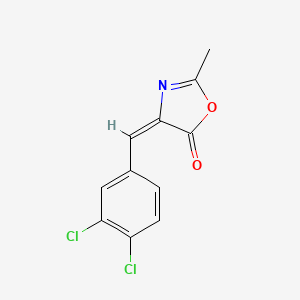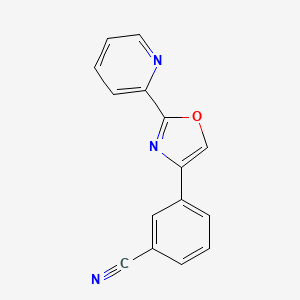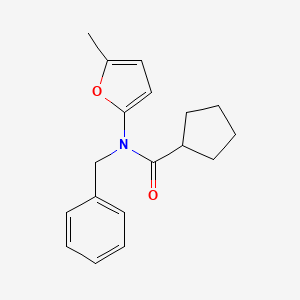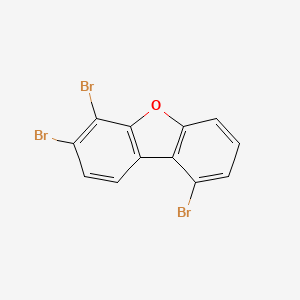
3,4,9-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofurans are known for their tricyclic structure, which consists of two benzene rings fused to a central furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran-3,4,9-trione.
Reduction: Reduction reactions can remove bromine atoms, yielding dibenzofuran or partially brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Dibenzofuran-3,4,9-trione.
Reduction: Dibenzofuran or partially brominated dibenzofurans.
Substitution: Functionalized dibenzofurans with various substituents.
Applications De Recherche Scientifique
3,4,9-Tribromo-dibenzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3,4,9-Tribromo-dibenzofuran involves its interaction with molecular targets through its bromine atoms and aromatic structure. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
3,4,7-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
Dibenzodioxin: A structurally related compound with oxygen atoms in place of some carbon atoms.
Uniqueness
3,4,9-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential applications. The position of the bromine atoms influences the compound’s electronic properties and interactions with other molecules, making it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
617707-47-8 |
|---|---|
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
1,6,7-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-2-1-3-9-10(7)6-4-5-8(14)11(15)12(6)16-9/h1-5H |
Clé InChI |
GBYQYPVLPRNFEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(O2)C(=C(C=C3)Br)Br)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


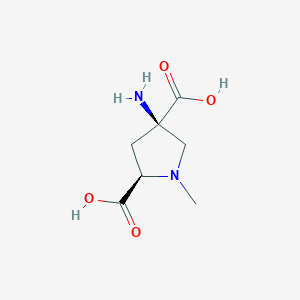

![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
